{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile
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Overview
Description
{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a pyran core substituted with anthracene moieties, making it an interesting subject for research in organic electronics and photophysics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of anthracene derivatives with pyran intermediates under controlled conditions. The reaction often requires the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the anthracene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could lead to hydrogenated anthracene compounds.
Scientific Research Applications
{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of {2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile involves its interaction with molecular targets through its aromatic and conjugated systems. These interactions can influence various pathways, such as electron transport in electronic devices or fluorescence in bioimaging applications .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, {2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile stands out due to its unique pyran core and extended conjugation, which enhance its photophysical properties and make it suitable for advanced applications in organic electronics and photonics .
Properties
CAS No. |
65833-62-7 |
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Molecular Formula |
C40H24N2O |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
2-[2,6-bis(2-anthracen-9-ylethenyl)pyran-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C40H24N2O/c41-25-32(26-42)31-23-33(17-19-39-35-13-5-1-9-27(35)21-28-10-2-6-14-36(28)39)43-34(24-31)18-20-40-37-15-7-3-11-29(37)22-30-12-4-8-16-38(30)40/h1-24H |
InChI Key |
NYWHGGCRRYHGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC4=CC(=C(C#N)C#N)C=C(O4)C=CC5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origin of Product |
United States |
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